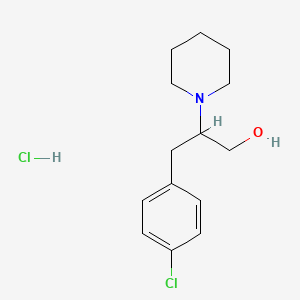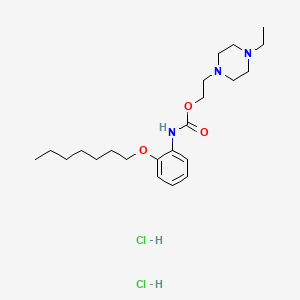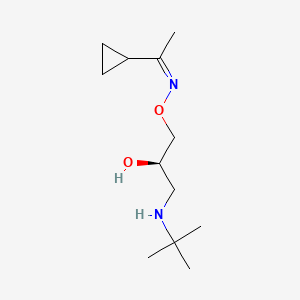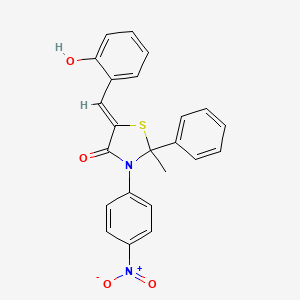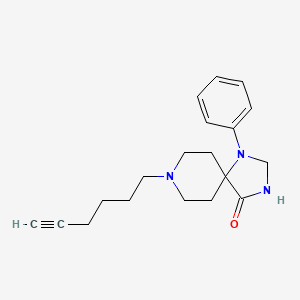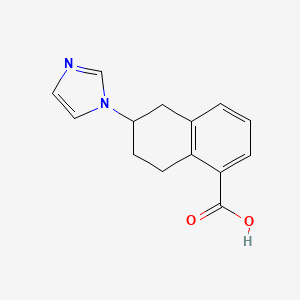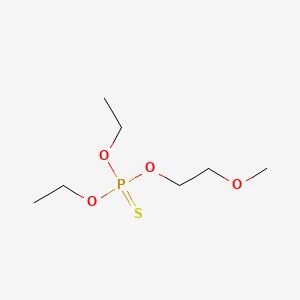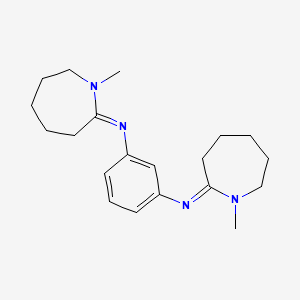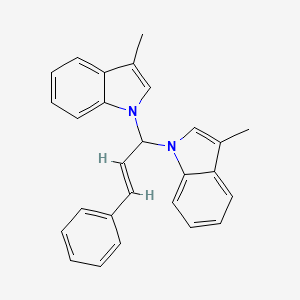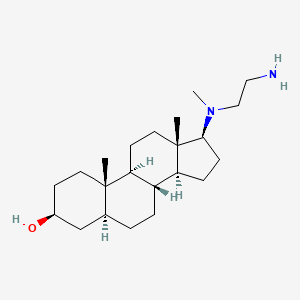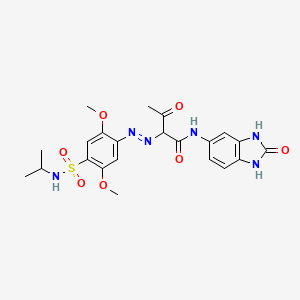
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and an azo linkage, which is often used in dye chemistry.
Métodos De Preparación
The synthesis of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Azo Linkage: The azo group can be introduced by diazotization of an aromatic amine followed by coupling with another aromatic compound.
Attachment of the Sulphonyl and Isopropylamino Groups: These groups can be introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the benzimidazole core with the azo-linked aromatic compound under controlled conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride, which may break the azo linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The benzimidazole core is known for its biological activity, making this compound a potential candidate for drug development.
Medicine: The compound may have therapeutic potential due to its biological activity.
Industry: The azo linkage makes it useful in dye chemistry, where it can be used to produce various dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The azo linkage may also play a role in its biological activity by affecting the compound’s overall structure and reactivity.
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole derivatives and azo compounds. Compared to these, N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
Benzimidazole: A simpler compound with a similar core structure.
Azo Dyes: Compounds with similar azo linkages but different substituents.
Sulphonyl Derivatives: Compounds with similar sulphonyl groups but different core structures.
This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
94159-59-8 |
|---|---|
Fórmula molecular |
C22H26N6O7S |
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
2-[[2,5-dimethoxy-4-(propan-2-ylsulfamoyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C22H26N6O7S/c1-11(2)28-36(32,33)19-10-17(34-4)16(9-18(19)35-5)26-27-20(12(3)29)21(30)23-13-6-7-14-15(8-13)25-22(31)24-14/h6-11,20,28H,1-5H3,(H,23,30)(H2,24,25,31) |
Clave InChI |
YGFNHPQFXUXIFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC(C(=O)C)C(=O)NC2=CC3=C(C=C2)NC(=O)N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


